

Application Notes and Protocols for Exosome Preservation Using Trehalose

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Compound of Interest

Compound Name: Trehalose C12

Cat. No.: B15551736

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Introduction

The burgeoning field of exosome-based therapeutics and diagnostics necessitates robust and reproducible methods for long-term preservation that maintain the structural and functional integrity of these extracellular vesicles. Exosomes are susceptible to aggregation and degradation during storage, particularly during freeze-thaw cycles.[1][2][3] Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a highly effective cryoprotectant for exosomes, mitigating cryodamage and preventing aggregation.[2][4][5] These application notes provide a detailed protocol for the use of trehalose in the preservation of exosomes, supported by quantitative data and experimental workflows. While the user specified "**Trehalose C12**," the available scientific literature predominantly refers to "trehalose" or specific grades like "Trehalose SG" for exosome preservation. This protocol is based on the widely documented use of trehalose.

Mechanism of Action

Trehalose protects exosomes through several proposed mechanisms. It is thought to form a glassy matrix (vitrification) during freezing, which physically protects the vesicles from damage caused by ice crystal formation.[2][5] Additionally, trehalose can replace water molecules at the exosome surface, preserving the lipid bilayer and associated proteins.[2] This stabilization helps to prevent aggregation and maintain the biological activity of the exosomes upon rehydration.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of trehalose on exosome preservation as reported in various studies.

Table 1: Effect of Trehalose on Exosome Stability During Storage

Storage Condition	Trehalose Concentration	Key Findings	Reference
4°C Storage	50 mmol/L	Higher residual rate of exosomes compared to storage without sugar.	[6]
Freeze-Thaw Cycles (-80°C to 4°C)	50 mmol/L	Significantly higher residual rate of exosomes compared to controls without sugar or with other sugars (glucose, sucrose).[6]	[6]
Repeated Freeze-Thaw Cycles	25 mM	Prevents the increase in particle concentration and size distribution width observed in PBS alone.[1][2][3][4]	[1][2][3][4]
Lyophilization	50 mM	Preserved exosome size, morphology, and concentration similar to fresh samples or those stored at -80°C. [7][8]	[7][8]

Table 2: Impact of Trehalose on Exosome Characteristics

Parameter	Trehalose Concentration	Outcome	Reference
Particle Size Distribution	25 mM	Narrower particle size distribution, indicating reduced aggregation. [1][3][4]	[1][3][4]
Particle Concentration	25 mM	Increased number of individual particles per microgram of protein. [1][3][4]	[1][3][4]
Biological Activity (TNF- α Secretion Stimulation)	25 mM	Consistently higher stimulation indexes, suggesting improved preservation of biological function.[1][3][4]	[1][3][4]
Exosome Production	50 mmol/L and 100 mmol/L	Increased production of MSC-derived exosomes, potentially by elevating Rab7 protein levels.[6][9][10]	[6][9][10]

Experimental Protocols

Protocol 1: Cryopreservation of Exosomes with Trehalose (Freeze-Thawing)

This protocol describes the preservation of isolated exosomes for storage at -80°C.

Materials:

- Isolated exosome suspension in Phosphate-Buffered Saline (PBS)
- Sterile, molecular-grade Trehalose (e.g., Trehalose SG)

- Sterile, nuclease-free water
- Cryovials
- -80°C freezer

Procedure:

- **Prepare Trehalose Stock Solution:** Prepare a sterile stock solution of trehalose (e.g., 250 mM) in nuclease-free water. Filter-sterilize the solution using a 0.22 µm filter.
- **Resuspend Exosomes in Trehalose Solution:**
 - Thaw the isolated exosome pellet on ice.
 - Resuspend the exosome pellet in a pre-chilled solution of PBS containing the desired final concentration of trehalose (e.g., 25 mM or 50 mM).^{[4][6]} The resuspension volume should be chosen to achieve the desired final exosome concentration.
- **Aliquoting and Freezing:**
 - Aliquot the exosome suspension into pre-chilled cryovials.
 - Place the cryovials in a controlled-rate freezing container or directly into a -80°C freezer.
- **Storage:** Store the cryovials at -80°C for long-term preservation.
- **Thawing:** When ready to use, thaw the cryovials rapidly in a 37°C water bath until just thawed. Gently mix the suspension before use. Avoid repeated freeze-thaw cycles if possible.^{[1][3][4]}

Protocol 2: Lyophilization (Freeze-Drying) of Exosomes with Trehalose

This protocol is for the long-term storage of exosomes at room temperature.

Materials:

- Isolated exosome suspension in PBS
- Sterile, molecular-grade Trehalose
- Lyophilizer (Freeze-Dryer)
- Lyophilization vials and stoppers

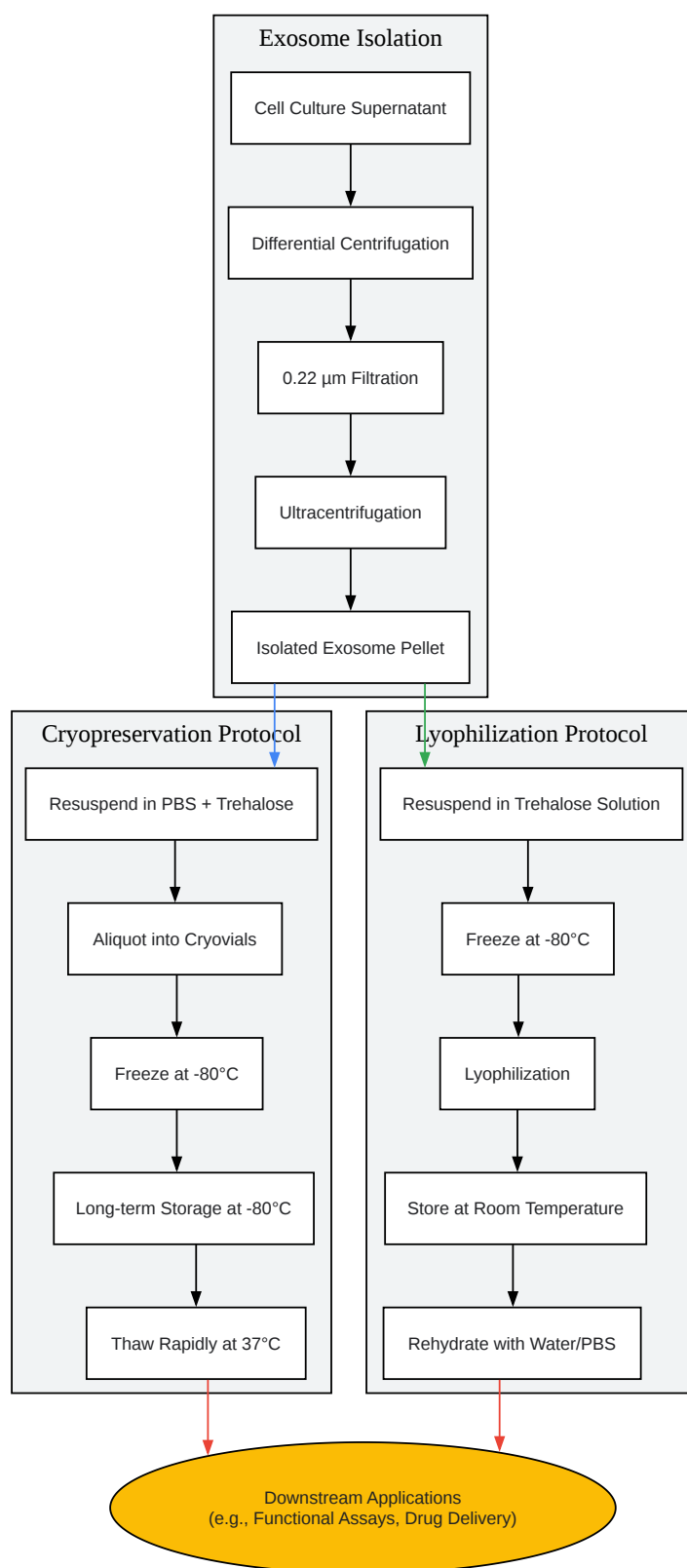
Procedure:

- Prepare Exosome-Trehalose Solution:
 - Resuspend the isolated exosome pellet in a sterile solution of trehalose at the desired concentration (e.g., 50 mM).^{[7][8]} To maintain osmolality, the PBS concentration may need to be adjusted. For example, to achieve a final concentration of 50 mM trehalose in a 5 mL final volume, 0.095 g of trehalose can be dissolved in 4 mL of 0.83X PBS, followed by the addition of 1 mL of exosomes in 1X PBS.^{[7][8]}
- Freezing:
 - Dispense the exosome-trehalose suspension into lyophilization vials.
 - Partially insert the lyophilization stoppers.
 - Freeze the samples at -80°C overnight.^{[7][8]}
- Lyophilization:
 - Transfer the frozen samples to a pre-cooled lyophilizer.
 - Run the lyophilizer according to the manufacturer's instructions. A typical cycle might involve a primary drying phase at a low temperature and vacuum (e.g., -50°C, <100 mTorr) for 24-48 hours, followed by a secondary drying phase at a gradually increasing temperature (e.g., ramping to 20°C) for several hours to remove residual water.
- Storage: Once the cycle is complete, fully stopper the vials under vacuum or nitrogen and seal them. The lyophilized exosome powder can be stored at room temperature.^{[7][8]}

- Rehydration: To use the exosomes, rehydrate the lyophilized powder with sterile, nuclease-free water or PBS to the original volume. Gently vortex to ensure complete resuspension.[\[7\]](#)
[\[8\]](#)

Visualizations

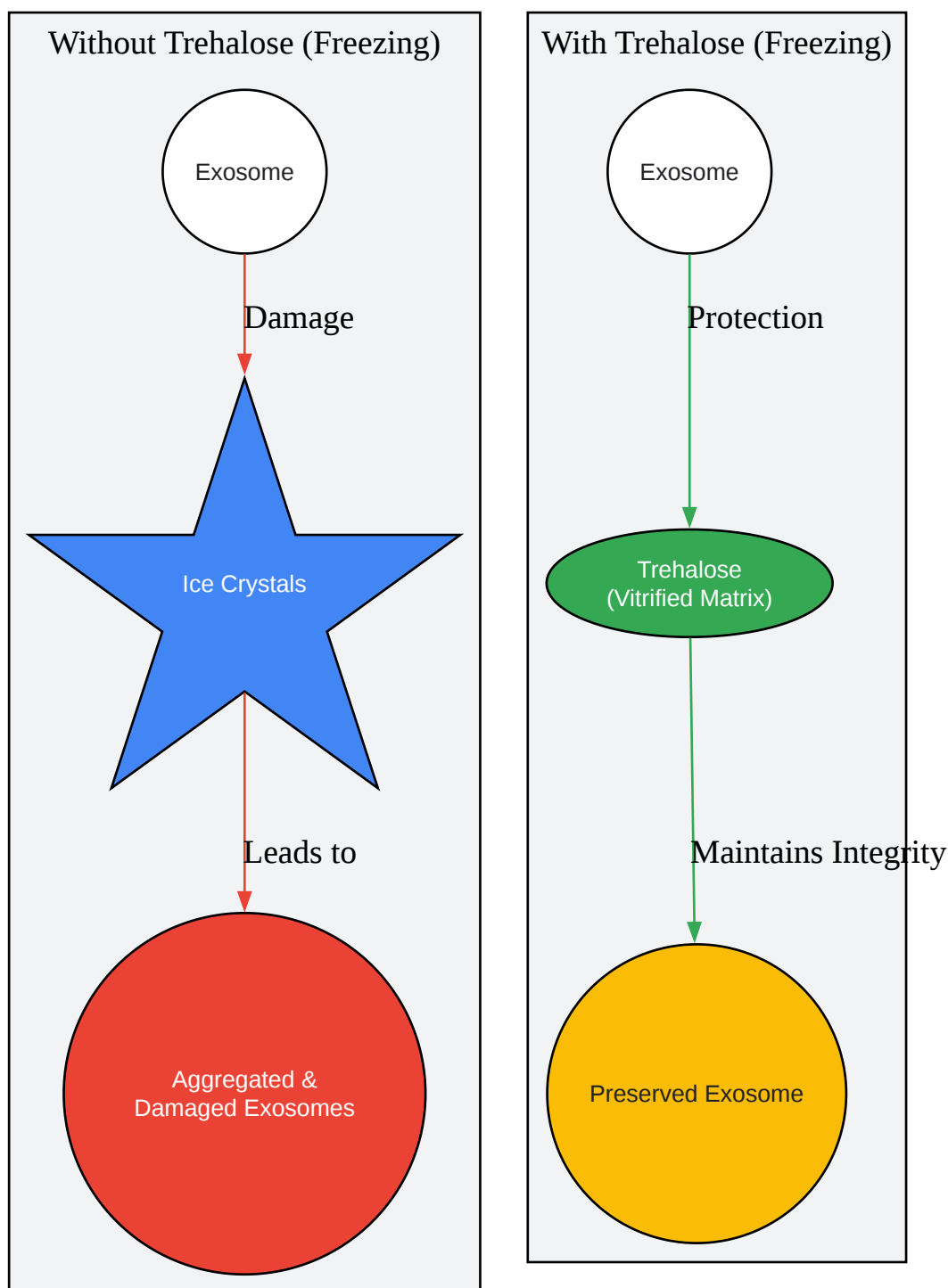
Experimental Workflow for Exosome Cryopreservation



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Caption: Workflow for exosome preservation using cryopreservation and lyophilization with trehalose.

Conceptual Diagram of Trehalose-Mediated Exosome Protection



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Caption: Trehalose protects exosomes from ice crystal damage during freezing by forming a vitrified matrix.

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